molecular formula C12H11F3O4 B12293612 Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate

Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate

Cat. No.: B12293612
M. Wt: 276.21 g/mol
InChI Key: NMRNTYNZJBVXLA-UHFFFAOYSA-N
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Description

Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate: is an organic compound that features a trifluoromethoxy group attached to a benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethyl ethers, which are synthesized using reagents like trifluoromethyl triflate . The reaction conditions often require a base and a suitable solvent to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate involves its interaction with molecular targets through various pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

  • Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate
  • Methyl 5-(Methoxy)-2,3-dihydrobenzofuran-3-acetate
  • Methyl 5-(Ethoxy)-2,3-dihydrobenzofuran-3-acetate

Comparison: Methyl 5-(Trifluoromethoxy)-2,3-dihydrobenzofuran-3-acetate is unique due to the presence of the trifluoromethoxy group, which imparts increased stability and lipophilicity compared to similar compounds with different substituents. This makes it particularly valuable in applications where these properties are desired .

Properties

Molecular Formula

C12H11F3O4

Molecular Weight

276.21 g/mol

IUPAC Name

methyl 2-[5-(trifluoromethoxy)-2,3-dihydro-1-benzofuran-3-yl]acetate

InChI

InChI=1S/C12H11F3O4/c1-17-11(16)4-7-6-18-10-3-2-8(5-9(7)10)19-12(13,14)15/h2-3,5,7H,4,6H2,1H3

InChI Key

NMRNTYNZJBVXLA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC2=C1C=C(C=C2)OC(F)(F)F

Origin of Product

United States

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